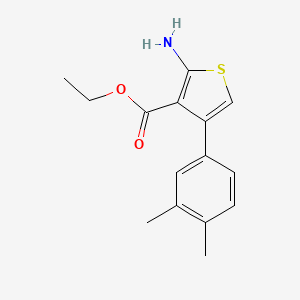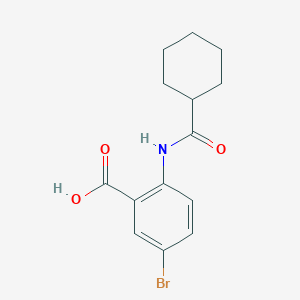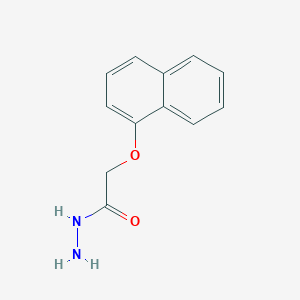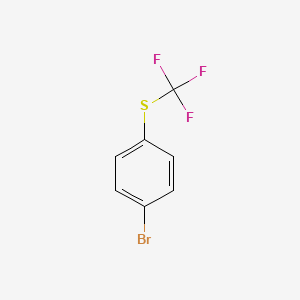![molecular formula C9H6OS B1270333 Benzo[b]thiophène-2-carbaldéhyde CAS No. 3541-37-5](/img/structure/B1270333.png)
Benzo[b]thiophène-2-carbaldéhyde
Vue d'ensemble
Description
Benzo[b]thiophene-2-carboxaldehyde is an organic compound with the molecular formula C9H6OS. It is a derivative of benzo[b]thiophene, featuring a formyl group at the second position of the thiophene ring. This compound is known for its versatility in organic synthesis and its role as an intermediate in the preparation of various biologically active molecules .
Applications De Recherche Scientifique
Benzo[b]thiophene-2-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is involved in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: Benzo[b]thiophene-2-carboxaldehyde is utilized in the production of materials with specific electronic properties, such as organic semiconductors
Mécanisme D'action
Target of Action
Benzo[b]thiophene-2-carboxaldehyde is a potential STING agonist . STING (Stimulator of Interferon Genes) is a protein that plays a crucial role in the innate immune response to viral and bacterial infections .
Mode of Action
The compound interacts with the surrounding residues of STING, including two hydrogen bonds, a π-cation interaction, and a π-π stacking interaction . It lacks h-bond interactions with ser162 and thr263 of sting, suggesting that introducing h-bond interactions between the agonist and these residues may improve its sting activating activity .
Result of Action
As a potential sting agonist, it may enhance the innate immune response .
Action Environment
The action, efficacy, and stability of Benzo[b]thiophene-2-carboxaldehyde can be influenced by various environmental factors. For instance, the compound should be stored under inert gas in a dry, cool, and well-ventilated place . It’s also important to avoid dust formation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-2-carboxaldehyde can be synthesized through several methods. One common approach involves the formylation of benzo[b]thiophene using N,N-dimethylformamide (DMF) and a strong base such as butyllithium (BuLi). The reaction typically proceeds at low temperatures (0-25°C) and is followed by quenching with aqueous hydrochloric acid to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of benzo[b]thiophene-2-carboxaldehyde often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in a solid form .
Types of Reactions:
Oxidation: Benzo[b]thiophene-2-carboxaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield benzo[b]thiophene-2-methanol.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Benzo[b]thiophene-2-carboxylic acid.
Reduction: Benzo[b]thiophene-2-methanol.
Substitution: Various substituted benzo[b]thiophene derivatives depending on the electrophile used
Comparaison Avec Des Composés Similaires
Benzo[b]thiophene-2-carboxaldehyde can be compared with other similar compounds such as:
Thiophene-2-carboxaldehyde: Lacks the fused benzene ring, making it less hydrophobic and potentially less reactive in certain contexts.
Benzothiazole-2-carboxaldehyde: Contains a nitrogen atom in place of the sulfur atom, which can alter its electronic properties and reactivity.
Benzofuran-2-carboxaldehyde: Features an oxygen atom instead of sulfur, leading to different chemical behavior and applications .
Benzo[b]thiophene-2-carboxaldehyde stands out due to its unique combination of a thiophene ring fused with a benzene ring, providing distinct electronic and steric properties that make it valuable in various chemical and biological applications.
Propriétés
IUPAC Name |
1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSVNPSWARVMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353043 | |
| Record name | Benzo[b]thiophene-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3541-37-5 | |
| Record name | Benzo[b]thiophene-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzothiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic utility of Benzo[b]thiophene-2-carboxaldehyde in polymer chemistry?
A2: Benzo[b]thiophene-2-carboxaldehyde serves as a valuable building block for synthesizing polymers with extended conjugation, specifically poly(thieno[2′,3′:1,2]benzo[4,5-b]thiophene-2,6-diylvinylenearylenevinylene)s []. When reacted with bis-Wittig salts, the aldehyde functionality of Benzo[b]thiophene-2-carboxaldehyde facilitates the formation of vinylene bridges, resulting in polymers with interesting optoelectronic properties. These polymers have potential applications in organic electronics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid](/img/structure/B1270262.png)
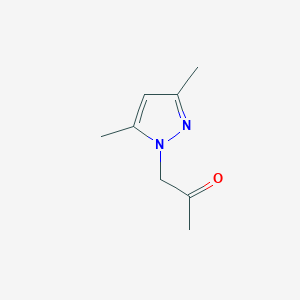

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)
![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)
![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)
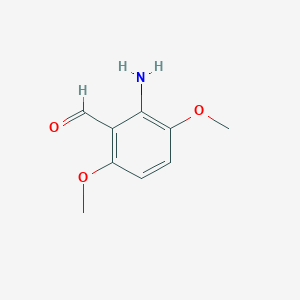
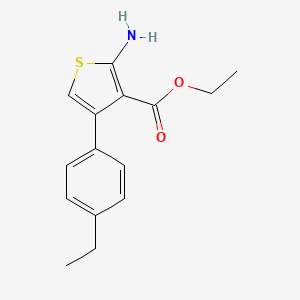
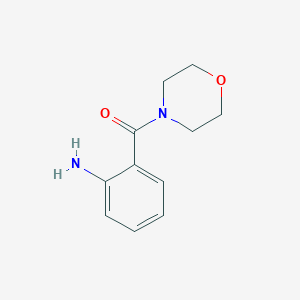
![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)
